tert-butyl 3-{2-methyl-4-oxo-3H,4H-pyrido[2,3-d]pyrimidin-3-yl}azetidine-1-carboxylate
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Overview
Description
tert-butyl 3-{2-methyl-4-oxo-3H,4H-pyrido[2,3-d]pyrimidin-3-yl}azetidine-1-carboxylate is a complex organic compound that belongs to the class of pyrido[2,3-d]pyrimidines. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for drug development.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 3-{2-methyl-4-oxo-3H,4H-pyrido[2,3-d]pyrimidin-3-yl}azetidine-1-carboxylate typically involves the cyclization of 5-acetyl-4-aminopyrimidines with carboxylic anhydrides or acid chlorides under reflux conditions . The reaction is carried out in the presence of a base such as sodium methoxide in butanol, leading to the formation of the desired pyrido[2,3-d]pyrimidine core .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis procedures, optimizing reaction conditions, and ensuring the purity and yield of the final product through various purification techniques.
Chemical Reactions Analysis
Types of Reactions
tert-butyl 3-{2-methyl-4-oxo-3H,4H-pyrido[2,3-d]pyrimidin-3-yl}azetidine-1-carboxylate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to convert ketones or other oxidized functionalities to alcohols or other reduced forms.
Substitution: Nucleophilic substitution reactions can be employed to replace specific functional groups with others.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or aldehydes, while reduction may produce alcohols.
Scientific Research Applications
tert-butyl 3-{2-methyl-4-oxo-3H,4H-pyrido[2,3-d]pyrimidin-3-yl}azetidine-1-carboxylate has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex molecules.
Industry: The compound may be used in the development of new materials or as a catalyst in various industrial processes.
Mechanism of Action
The mechanism of action of tert-butyl 3-{2-methyl-4-oxo-3H,4H-pyrido[2,3-d]pyrimidin-3-yl}azetidine-1-carboxylate involves its interaction with specific molecular targets. It is known to inhibit cyclin-dependent kinases (CDK4 and CDK6), which play a crucial role in cell cycle regulation . By inhibiting these kinases, the compound can induce cell cycle arrest and potentially lead to apoptosis in cancer cells .
Comparison with Similar Compounds
Similar Compounds
- Tert-butyl 4-(6-((6-bromo-8-cyclopentyl-5-methyl-7-oxo-7,8-dihydropyrido[2,3-d]pyrimidin-2-yl)amino)pyridin-3-yl)piperazine-1-carboxylate
- Tert-butyl 4-(6-((6-(1-butoxyvinyl)-8-cyclopentyl-5-methyl-7-oxo-7,8-dihydropyrido[2,3-d]pyrimidin-2-yl)amino)pyridin-3-yl)piperazine-1-carboxylate
Uniqueness
tert-butyl 3-{2-methyl-4-oxo-3H,4H-pyrido[2,3-d]pyrimidin-3-yl}azetidine-1-carboxylate is unique due to its specific structure, which allows it to interact with molecular targets in a distinct manner. Its ability to inhibit CDK4 and CDK6 makes it a valuable compound for research in cancer therapy .
Properties
IUPAC Name |
tert-butyl 3-(2-methyl-4-oxopyrido[2,3-d]pyrimidin-3-yl)azetidine-1-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20N4O3/c1-10-18-13-12(6-5-7-17-13)14(21)20(10)11-8-19(9-11)15(22)23-16(2,3)4/h5-7,11H,8-9H2,1-4H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KBPPAGZDYZUFHK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(C=CC=N2)C(=O)N1C3CN(C3)C(=O)OC(C)(C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20N4O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.35 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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